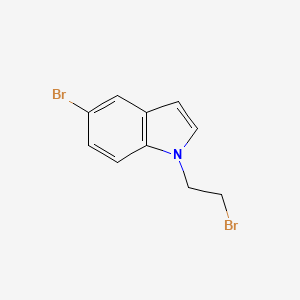

5-bromo-1-(2-bromoethyl)-1H-indole

Description

5-Bromo-1-(2-bromoethyl)-1H-indole is a brominated indole derivative characterized by a bromine atom at the 5-position of the indole ring and a 2-bromoethyl group at the 1-position. Indole derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance. The bromine substituents enhance electrophilic reactivity, enabling participation in cross-coupling reactions and functionalization, which are critical in drug development . The dual bromination likely increases its utility as an intermediate for further derivatization, though specific biological data remain uncharacterized in the reviewed literature.

Properties

Molecular Formula |

C10H9Br2N |

|---|---|

Molecular Weight |

302.99 g/mol |

IUPAC Name |

5-bromo-1-(2-bromoethyl)indole |

InChI |

InChI=1S/C10H9Br2N/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6H2 |

InChI Key |

AGPFICFIZQOPPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2CCBr)C=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-bromoethyl)-1H-indole typically involves the bromination of indole derivatives. One common method is the electrophilic bromination of 1-(2-bromoethyl)-1H-indole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of 5-bromo-1-(2-bromoethyl)-1H-indole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-bromoethyl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the indole ring.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of azido, thio, or alkoxy derivatives.

Oxidation: Formation of indole-2,3-dione or other oxidized indole derivatives.

Reduction: Formation of debrominated indole or reduced indole derivatives.

Scientific Research Applications

5-Bromo-1-(2-bromoethyl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-bromoethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Key Compounds:

5-Bromo-1-methyl-1H-indole Substituents: Bromine (5-position), methyl (1-position). Properties: Soluble in ethanol, ether, and dichloromethane; used as a pharmaceutical intermediate. The methyl group reduces steric hindrance compared to bulkier substituents, enhancing reactivity in electrophilic substitutions .

5-Bromo-1-(pyrimidin-2-yl)-1H-indole

- Substituents: Bromine (5-position), pyrimidinyl (1-position).

- Synthesis: Prepared via Rh-catalyzed C–H methylation, highlighting its role in studying catalytic mechanisms .

5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c)

- Substituents: Bromine (5-position), triazole-ethyl (3-position).

- Applications: Demonstrates antioxidant activity, with the triazole moiety enhancing binding affinity in biological targets .

5-Bromo-1-(phenylsulfonyl)-1H-indole

- Substituents: Bromine (5-position), phenylsulfonyl (1-position).

- Reactivity: The electron-withdrawing sulfonyl group directs further substitutions to specific ring positions, useful in regioselective syntheses .

Physicochemical and Reactivity Profiles

Melting Points and Solubility:

- 5-Bromo-1-methyl-1H-indole: Solid (white crystals), soluble in ethanol and dichloromethane .

Reactivity:

- Electrophilic Substitution : The 2-bromoethyl group in the target compound may undergo elimination or nucleophilic substitution, whereas methyl or sulfonyl groups stabilize the indole ring .

- Cross-Coupling Potential: Bromine at the 5-position facilitates Suzuki or Buchwald-Hartwig couplings, a feature shared with 5-bromo-1-methyl-1H-indole .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-1-(2-bromoethyl)-1H-indole?

- Methodology : The compound can be synthesized via alkylation of 5-bromo-1H-indole using 1,2-dibromoethane under basic conditions. For example, NaH in anhydrous DMSO facilitates deprotonation of the indole nitrogen, enabling nucleophilic substitution with 1,2-dibromoethane to introduce the 2-bromoethyl group .

- Key Considerations : Reaction temperature (typically 0–25°C) and stoichiometric control of NaH are critical to minimize side products like over-alkylation or elimination. Post-reaction purification via column chromatography (e.g., hexane/ethyl acetate gradients) is recommended .

Q. How is the structure of 5-bromo-1-(2-bromoethyl)-1H-indole confirmed?

- Analytical Techniques :

- NMR Spectroscopy : NMR confirms the presence of the 2-bromoethyl group (e.g., triplet at δ ~3.5–4.0 ppm for –CHBr and δ ~4.5 ppm for N–CH–) and the indole aromatic protons. NMR resolves brominated carbons (δ ~30–35 ppm for CHBr) .

- HRMS : High-resolution mass spectrometry validates the molecular ion ([M+H]) and isotopic pattern consistent with bromine atoms .

- TLC : Used for reaction monitoring (e.g., Rf ~0.3 in 70:30 ethyl acetate/hexane) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of the indole ring during synthesis?

- Regioselectivity Issues : Bromination at the 5-position of 1H-indole often competes with substitution at other positions (e.g., 3- or 7-). Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C favors the 5-position due to electronic directing effects of the indole nitrogen .

- Mitigation Strategies : Use of directing groups (e.g., methyl or acetyl at N1) or Lewis acids (e.g., FeCl) can enhance selectivity. Post-bromination alkylation may reduce competing side reactions .

Q. How can reaction yields be optimized for the 2-bromoethyl substitution?

- Optimization Parameters :

- Catalyst and Solvent : CuI in PEG-400/DMF mixtures improves reaction efficiency for analogous triazole-forming click reactions, though for alkylation, polar aprotic solvents (DMSO, DMF) are preferred .

- Stoichiometry : A 1.2:1 molar ratio of 1,2-dibromoethane to indole derivative minimizes excess reagent while ensuring complete alkylation .

- Temperature Control : Slow addition of alkylating agent at 0°C reduces exothermic side reactions .

Q. What are the stability concerns for 5-bromo-1-(2-bromoethyl)-1H-indole under storage or reaction conditions?

- Degradation Pathways : The 2-bromoethyl group is prone to hydrolysis (forming ethanol byproducts) or elimination (yielding vinyl bromide).

- Storage Recommendations : Store under inert gas (N/Ar) at –20°C in amber vials to prevent light- or moisture-induced decomposition .

- In-Reaction Stability : Avoid prolonged exposure to bases (e.g., NaH) or high temperatures (>40°C) during synthesis .

Q. What biological or pharmacological activities have been reported for structurally similar indole derivatives?

- Biological Relevance : Analogous compounds (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole) show activity as kinase inhibitors or serotonin receptor ligands .

- Mechanistic Insights : The bromoethyl group may enhance lipophilicity, improving membrane permeability in cellular assays. Derivatives with triazole or piperidine appendages exhibit enhanced binding to targets like 5-HT receptors .

Data Contradictions and Resolution

- Discrepancies in Yields : Variations in alkylation yields (e.g., 25–99% in vs. 9) may stem from differences in solvent purity, reagent freshness, or workup methods. Reproducibility requires strict control of anhydrous conditions and catalyst quality .

- Divergent NMR Assignments : Conflicting NMR shifts for similar compounds (e.g., vs. 14) highlight the need for deuterated solvent standardization and internal calibration with tetramethylsilane (TMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.